
Tris(methacryloyloxy)aluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum methacrylate is a coordination compound formed by the reaction of aluminum with methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, polymer chemistry, and industrial applications. Aluminum methacrylate is known for its ability to form hybrid materials with desirable mechanical and thermal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum methacrylate can be synthesized through various methods, including the reaction of aluminum alkoxides with methacrylic acid. One common approach involves the use of trimethylaluminum as a precursor, which reacts with methacrylic acid to form aluminum methacrylate. The reaction typically occurs under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, aluminum methacrylate is often produced using large-scale reactors where the reaction conditions can be precisely controlled. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The use of catalysts and optimized reaction parameters further enhances the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum methacrylate undergoes various chemical reactions, including polymerization, coordination, and substitution reactions. These reactions are influenced by the presence of functional groups in the methacrylate moiety and the reactivity of the aluminum center.
Common Reagents and Conditions:
Coordination Reactions: The aluminum center in aluminum methacrylate can coordinate with other ligands, leading to the formation of complex structures with unique properties.
Substitution Reactions: The methacrylate groups can be substituted with other functional groups under specific conditions, allowing for the modification of the compound’s properties.
Major Products Formed: The major products formed from these reactions include polymeric materials, coordination complexes, and substituted methacrylate derivatives. These products have applications in various fields, including coatings, adhesives, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Aluminum methacrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of aluminum methacrylate involves the coordination of the aluminum center with methacrylate ligands, leading to the formation of stable complexes. These complexes can undergo polymerization and other reactions, resulting in materials with unique properties. The molecular targets and pathways involved in these processes include the interaction of the aluminum center with various functional groups and the formation of polymeric networks .
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA) with applications in plastics and coatings.
Ethyl methacrylate: Similar to methyl methacrylate but with different properties due to the ethyl group.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of Aluminum Methacrylate: Aluminum methacrylate stands out due to its ability to form coordination complexes and hybrid materials with enhanced mechanical and thermal properties.
Eigenschaften
Molekularformel |
C12H15AlO6 |
|---|---|
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
bis(2-methylprop-2-enoyloxy)alumanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
MFPROKIABJECGK-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=C)C(=O)O[Al](OC(=O)C(=C)C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


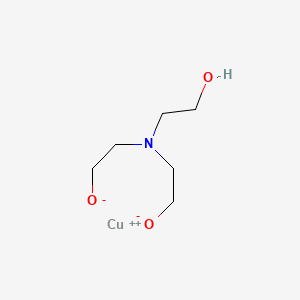
![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
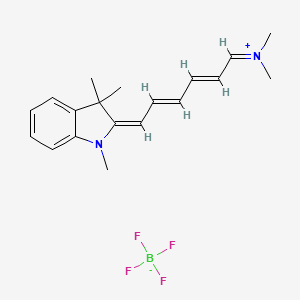
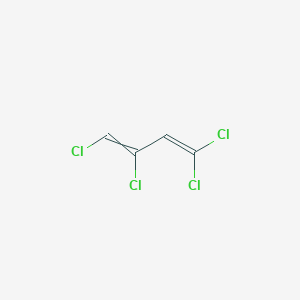
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
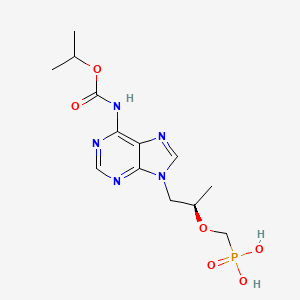
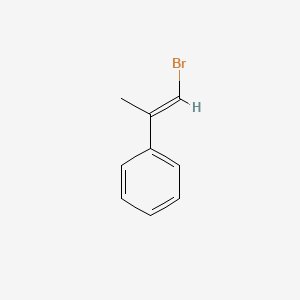
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
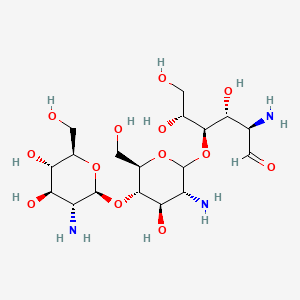
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

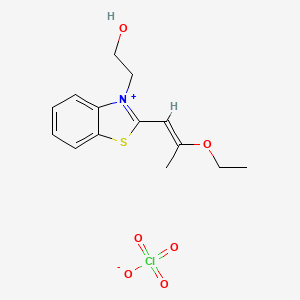
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
